molecular formula C18H17ClN4O2 B14485182 N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline CAS No. 64209-15-0

N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline

Cat. No.: B14485182
CAS No.: 64209-15-0
M. Wt: 356.8 g/mol
InChI Key: BWLYEEZIDVUXEZ-UHFFFAOYSA-N
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Description

N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a chloro-substituted indole moiety and a nitroaniline group.

Preparation Methods

The synthesis of N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline typically involves multiple steps. One common method includes the nucleophilic substitution on a suitably positioned chloroquinoline . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, influencing cellular processes and biochemical pathways . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and applications

Properties

CAS No.

64209-15-0

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline

InChI

InChI=1S/C18H17ClN4O2/c1-2-10-22-17-9-4-3-8-15(17)16(18(22)19)12-20-21-13-6-5-7-14(11-13)23(24)25/h3-9,11-12,21H,2,10H2,1H3

InChI Key

BWLYEEZIDVUXEZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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